molecular formula C21H27N5O6S B1669119 N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide

N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide

Cat. No.: B1669119
M. Wt: 477.5 g/mol
InChI Key: ZNOKJHWJKULOGM-ZWKOTPCHSA-N
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Description

N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzylsulfonyl and serinamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl alcohol with chlorosulfonic acid under controlled conditions.

    Synthesis of Seryl Intermediate: The seryl intermediate is synthesized by protecting the amino and carboxyl groups of serine, followed by coupling with benzylsulfonyl chloride.

    Coupling with Amino(imino)methylbenzyl Group: The final step involves coupling the seryl intermediate with 4-[(Z)-amino(imino)methyl]benzylamine under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of proteases or other enzymes critical to biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzylsulfonyl)seryl-N~1~-{4-[amino(imino)methyl]benzyl}glycinamide
  • N-(Benzylsulfonyl)seryl-N~1~-{4-[amino(imino)methyl]benzyl}alaninamide

Uniqueness

N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and other biological molecules sets it apart from similar compounds.

Properties

Molecular Formula

C21H27N5O6S

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-3-hydroxypropanamide

InChI

InChI=1S/C21H27N5O6S/c22-19(23)16-8-6-14(7-9-16)10-24-20(29)17(11-27)25-21(30)18(12-28)26-33(31,32)13-15-4-2-1-3-5-15/h1-9,17-18,26-28H,10-13H2,(H3,22,23)(H,24,29)(H,25,30)/t17-,18+/m0/s1

InChI Key

ZNOKJHWJKULOGM-ZWKOTPCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)N[C@H](CO)C(=O)N[C@@H](CO)C(=O)NCC2=CC=C(C=C2)C(=N)N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(CO)C(=O)NC(CO)C(=O)NCC2=CC=C(C=C2)C(=N)N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(CO)C(=O)NC(CO)C(=O)NCC2=CC=C(C=C2)C(=N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CJ-463;  CJ 463;  CJ463.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide
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N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide

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